molecular formula C11H14BrClN2O B8531785 6-bromo-5-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine

6-bromo-5-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine

Cat. No. B8531785
M. Wt: 305.60 g/mol
InChI Key: VVZHKPONXKLOEQ-UHFFFAOYSA-N
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Description

6-bromo-5-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine is a useful research compound. Its molecular formula is C11H14BrClN2O and its molecular weight is 305.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-5-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-5-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-bromo-5-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine

Molecular Formula

C11H14BrClN2O

Molecular Weight

305.60 g/mol

IUPAC Name

6-bromo-5-chloro-N-(oxan-4-ylmethyl)pyridin-2-amine

InChI

InChI=1S/C11H14BrClN2O/c12-11-9(13)1-2-10(15-11)14-7-8-3-5-16-6-4-8/h1-2,8H,3-7H2,(H,14,15)

InChI Key

VVZHKPONXKLOEQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC2=NC(=C(C=C2)Cl)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 6-bromo-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine (20 g, 74 mmol) in acetonitrile (240 mL) was added NCS (9.85 g, 74 mmol). The mixture was heated to 80° C. for 3 hr. The reaction mixture was allowed to cool to ambient temperature and concentrated in vacuo. The resulting residue was diluted with brine (200 mL) and extracted with EtOAc (3×200 mL). The combined organic layers were concentrated in vacuo. The resulting residue was purified by column chromatography [SiO2, EtOAc/heptane=0/100 to 50/50] providing 6-bromo-5-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine (12 g) and a mixture of 6-bromo-3,5-dichloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine/6-bromo-3-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine (5 g, ratio ˜2:3).
Quantity
20 g
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reactant
Reaction Step One
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Quantity
9.85 g
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reactant
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240 mL
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Synthesis routes and methods II

Procedure details

A solution of 6-bromo-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine (C, 1000 mg, 3.69 mmol) in chloroform (15 mL) was diluted with 1-chloropyrrolidine-2,5-dione (NCS, 492 mg, 3.69 mmol). The mixture then was heated in a sealed tube at about 33° C. for about 16 hr, followed by heating the reaction mixture for about 24 hr at about 37° C., and then for an additional 5 days at about 43° C. The reaction mixture then was cooled to ambient temperature, diluted with 1N aqueous sodium hydroxide solution and DCM. The organic layer was separated, washed with brine, dried over sodium sulfate, filtered off and concentrated in vacuo. The resulting residue was purified by column chromatography [ISCO, SiO2, 80 g, EtOAc/heptane=5/95 2 min, 5/95 to 30/70 2-15 min, to 35/65 15-18 min, then 35%]. Fractions were combined and concentrated in vacuo yielding 6-bromo-3-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine (F, 453 mg), and 6-bromo-5-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine (E, ˜500 mg). (F): LCMS (m/z): 305.0 [M+H]+; Retention time=1.01 min. (E): LCMS (m/z): 305.0 [M+H]+; Retention time=0.96 min.
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
492 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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